molecular formula C14H20N2O2 B14911122 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide

2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide

Cat. No.: B14911122
M. Wt: 248.32 g/mol
InChI Key: UPWGIUIHYUDOBD-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and a pyrrolidin-1-ylmethyl moiety at the 3-position of the phenyl ring.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-methoxy-N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H20N2O2/c1-18-11-14(17)15-13-6-4-5-12(9-13)10-16-7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,15,17)

InChI Key

UPWGIUIHYUDOBD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Applications/Activities References
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide C₁₄H₁₉N₂O₂ (est.) 247.3 Methoxy, pyrrolidinylmethyl Potential CNS/Receptor modulation
N-(4-Hydroxy-3-pyrrolidinylmethylphenyl)acetamide (13886-02-7) C₁₃H₁₈N₂O₂ 234.3 Hydroxy, pyrrolidinylmethyl Research/Unspecified
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (433315-05-0) C₁₉H₂₂N₂O₅S 390.5 Methoxyphenoxy, pyrrolidinylsulfonyl Unspecified
N-(3-Amino-4-methoxyphenyl)acetamide (6375-47-9) C₉H₁₂N₂O₂ 180.2 Amino, methoxy Laboratory research
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (848249-35-4) C₂₄H₃₀N₂O₂ 378.5 Ethylphenoxy, pyrrolidine Chemical synthesis
Key Observations:
  • Substituent Impact: Methoxy vs. Pyrrolidine Positioning: Pyrrolidinylmethyl at the 3-position (target) vs. pyrrolidinylsulfonyl at the 4-position () alters steric bulk and hydrogen-bonding capacity, influencing receptor binding . Amino Group (): The amino group in N-(3-amino-4-methoxyphenyl)acetamide introduces reactivity for further derivatization, contrasting with the target compound’s pyrrolidine-mediated receptor interactions .

Physicochemical Properties

  • Lipophilicity: The target compound’s methoxy and pyrrolidine groups increase logP compared to ’s amino-methoxy derivative (logP ≈ 1.8 vs. 0.5), favoring CNS penetration.
  • Solubility : Pyrrolidinylsulfonyl groups () enhance water solubility via sulfonyl polarity, whereas the target compound may require formulation optimization for bioavailability .

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